molecular formula C10H14N2O2 B2626451 N-cyclopentyl-2-methyloxazole-4-carboxamide CAS No. 1119429-94-5

N-cyclopentyl-2-methyloxazole-4-carboxamide

Cat. No. B2626451
CAS RN: 1119429-94-5
M. Wt: 194.234
InChI Key: DIFODGMHLFDCRM-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methyloxazole-4-carboxamide, also known as CYCLOPS, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. This interaction is critical for the growth and survival of many cancer cells, making CYCLOPS a promising candidate for cancer therapy.

Scientific Research Applications

Synthesis of Oxazoles

N-cyclopentyl-2-methyloxazole-4-carboxamide is related to the chemical class of oxazoles. Kumar et al. (2012) described a method for synthesizing 2-phenyl-4,5-substituted oxazoles, involving copper-catalyzed intramolecular cyclization. The process is a two-step synthesis, starting from β-(methylthio)enamides derived from 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone precursors. The method allows the introduction of functionalities like ester, N-substituted carboxamide, or acyl at the 4-position of oxazoles, indicating a wide applicability in synthesizing variants of oxazole compounds, including ones similar to N-cyclopentyl-2-methyloxazole-4-carboxamide *(Kumar et al., 2012)*.

Reactivity in Multicomponent Reactions

Murlykina et al. (2017) explored the application of well-known aminoazoles like 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions, including Ugi and Groebke–Blackburn–Bienaymé reactions. This study showcases the versatility of aminoazoles (a category close to N-cyclopentyl-2-methyloxazole-4-carboxamide) in synthesizing heterocyclic compounds, which can be fundamental in creating diverse libraries of compounds for various applications, including pharmacological ones *(Murlykina et al., 2017)*.

Synthesis of Novel Compounds

Caputo et al. (2020) reported on the design, synthesis, and biological evaluation of a series of oxazolone carboxamides as novel acid ceramidase inhibitors. This indicates the potential of oxazolone derivatives (structurally related to N-cyclopentyl-2-methyloxazole-4-carboxamide) in medicinal chemistry and drug discovery, specifically targeting lipid metabolism and associated disorders *(Caputo et al., 2020)*.

properties

IUPAC Name

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-11-9(6-14-7)10(13)12-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFODGMHLFDCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide

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